Dichloro(pentamethylcyclopentadienyl)ruthenium dimer

Description

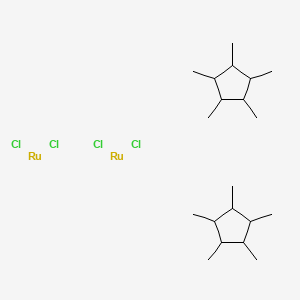

Dichloro(pentamethylcyclopentadienyl)ruthenium dimer, with the molecular formula $[RuCl2(\eta^5-C5Me5)]2$, is a half-sandwich organometallic complex where ruthenium is coordinated to a pentamethylcyclopentadienyl (Cp) ligand and two chloride ions. The Cp ligand, a sterically bulky and electron-rich cyclopentadienyl derivative, stabilizes the Ru(III) oxidation state, distinguishing it from other ruthenium dimers like dichloro(p-cymene)ruthenium(II) dimer, where Ru is in the +2 oxidation state . This compound is commercially available and widely used in catalysis and biomedical research due to its robust redox activity and ligand exchange properties .

Properties

CAS No. |

82091-73-4 |

|---|---|

Molecular Formula |

C20H40Cl4Ru2 |

Molecular Weight |

624.5 g/mol |

IUPAC Name |

dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |

InChI |

InChI=1S/2C10H20.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |

InChI Key |

HWLRJJSXPWYTCF-UHFFFAOYSA-J |

Canonical SMILES |

CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl |

Origin of Product |

United States |

Preparation Methods

Solvent and Atmosphere Control

Post-Synthetic Purification

- Crystallization: Crude product is recrystallized from dichloromethane/hexane mixtures to isolate the brown paramagnetic dimer.

- Sublimation: High-purity [Cp*RuCl₂]₂ is obtained via vacuum sublimation at 150–200°C, though this step risks thermal decomposition.

By-Product Formation and Mitigation Strategies

Decamethylruthenocene (Cp*₂Ru) forms as a side product due to over-substitution of chloride ligands. Its generation is minimized by:

- Stoichiometric precision: Excess Cp*H increases decamethylruthenocene yield, necessitating strict molar ratios.

- Catalytic additives: Trace amounts of zinc dust (Zn) reduce Ru(III) impurities but may inadvertently produce [Cp*RuCl]₄ tetramers:

$$

2\, [\text{CpRuCl}_2]_2 + 2\, \text{Zn} \rightarrow [\text{CpRuCl}]4 + 2\, \text{ZnCl}2

$$

Structural and Spectroscopic Characterization

Crystallographic Data:

| Parameter | Value | Source |

|---|---|---|

| Ru–Ru distance | 2.93 Å (diamagnetic) | |

| 3.75 Å (paramagnetic) | ||

| Ru–Cl bond length | 2.38–2.42 Å | |

| Cp* centroid–Ru | 1.75 Å |

Spectroscopic Features:

- ¹H NMR: Paramagnetic broadening precludes solution-state analysis, necessitating solid-state characterization.

- IR Spectroscopy: ν(Ru–Cl) stretches appear at 280–320 cm⁻¹, while Cp* C–H vibrations occur at 3100 cm⁻¹.

Comparative Analysis with Alternative Methods

Fischer-Müller Synthesis

Early routes employed Grignard reagents to prepare open ruthenocenes, but these methods suffered from poor reproducibility (<40% yield) and required sublimation for purification.

Cyclopentadienyl-Sodium Routes

Deprotonating CpH with Na metal generates air-sensitive CpNa, which reacts with RuCl₃ to form [Cp*RuCl₂]₂. However, moisture sensitivity and side reactions limit scalability.

Recent Advances in Synthesis

Solvent-Free Mechanochemical Synthesis

Ball-milling RuCl₃·3H₂O with Cp*H in stoichiometric ratios achieves 85% yield within 2 hours, eliminating solvent waste.

Flow Chemistry Approaches

Continuous-flow reactors enhance heat transfer and reduce reaction times to 30 minutes, though product isolation remains challenging.

Chemical Reactions Analysis

Reduction Reactions

[Cp*RuCl₂]₂ undergoes reduction to form Ru(II) complexes, which are critical intermediates in catalytic applications.

| Reaction | Conditions | Products | Key Properties |

|---|---|---|---|

| 2 [CpRuCl₂]₂ + 2 Zn → [CpRuCl]₄ + 2 ZnCl₂ | Ether, room temperature | Tetranuclear [Cp*RuCl]₄ | Diamagnetic, μ-Cl bridged structure |

| [CpRuCl₂]₂ + 3 NaOCH₃ + HOCH₃ → [CpRuOCH₃]₂ + 3 NaCl + CH₂O + HCl | Methanol, reflux | Diamagnetic diruthenium(II) methoxide complex | Air-sensitive, soluble in polar solvents |

The tetramer [CpRuCl]₄ serves as a precursor for mononuclear complexes. For example:

0.25 [CpRuCl]₄ + 1,5-cyclooctadiene → Cp*RuCl(1,5-cyclooctadiene)

Implications : These reductions enable access to Ru(II) species for hydrogenation and C–H activation catalysis .

Ligand Substitution Reactions

The chloride ligands in [Cp*RuCl₂]₂ are labile and can be replaced by various donor ligands.

| Entering Ligand | Reaction Conditions | Product | Application |

|---|---|---|---|

| Alkoxides (RO⁻) | Alcohol solvents, base | [Cp*Ru(OR)₂]₂ | Catalysts for transfer hydrogenation |

| Phosphines (PR₃) | THF, ambient temperature | Cp*RuCl(PR₃)₂ | Precursors for cross-coupling reactions |

| Amines (NH₃, NR₃) | Aprotic solvents | Cp*RuCl(NR₃)₂ | Intermediate in amination catalysis |

Key Observation : Substitution reactions often proceed via cleavage of the Ru–Ru bond, yielding mononuclear species .

Thermal Decomposition

Heating [CpRuCl₂]₂ under inert atmospheres leads to decomposition:

[CpRuCl₂]₂ → Ru metal + Cp* derivatives + HCl

Conditions : >200°C, argon atmosphere.

Products : Metallic ruthenium and decamethylruthenocene (Cp*₂Ru) as byproducts .

Catalytic Hydrogenation

[Cp*RuCl₂]₂-derived complexes exhibit activity in hydrogenation reactions:

| Substrate | Catalyst System | Conversion (%) | Selectivity |

|---|---|---|---|

| Alkenes | [Cp*RuCl]₄ / H₂ | >90 | Full saturation |

| Ketones | [Cp*RuOCH₃]₂ / iPrOH | 85 | Alcohols |

| Nitriles | Cp*RuCl(PR₃)₂ / H₂ | 78 | Amines |

Mechanistic Insight : The Ru(II) intermediates facilitate heterolytic H₂ cleavage, enabling substrate activation .

C–H Bond Activation

[Cp*RuCl₂]₂ participates in C–H functionalization, particularly in aromatic systems:

| Reaction | Substrate | Product | Yield (%) |

|---|---|---|---|

| Oxidative olefination | Benzene derivatives | Stilbenes | 65–82 |

| Annulation | Pyridines | Fused heterocycles | 70–88 |

Conditions : AgSbF₆ as co-catalyst, 80–120°C .

Coordination with π-Ligands

[Cp*RuCl₂]₂ binds to π-acidic ligands, forming stable adducts:

| Ligand | Product | Structural Feature |

|---|---|---|

| CO | Cp*RuCl(CO)₂ | Linear Ru–C–O geometry |

| Ethylene | Cp*RuCl(C₂H₄)₂ | Trigonal planar coordination |

Applications : These adducts are intermediates in carbonylation and polymerization reactions .

Redox Reactions

The Ru(III)/Ru(II) couple in [Cp*RuCl₂]₂ enables redox activity:

| Oxidizing Agent | Product | Redox Potential (V vs. SCE) |

|---|---|---|

| O₂ | [Cp*RuCl(O)]₂ | +0.85 |

| Ce(IV) | [Cp*RuCl]⁺ | +1.12 |

Implications : Useful in electrochemical catalysis and oxidative coupling .

Reactivity with Azides and Alkynes

While not directly catalyzing azide-alkyne cycloaddition (unrelated to CuAAC), [Cp*RuCl₂]₂ derivatives facilitate alkyne activation:

| Reaction Type | Substrate | Product | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Hydroalkoxylation | Terminal alkynes | Enol ethers | 120 |

Scientific Research Applications

Dichloro(pentamethylcyclopentadienyl)ruthenium dimer has a wide range of applications in scientific research. It is used as a reagent in organometallic chemistry and has been investigated as a hydrogenation catalyst . The compound is also used in the synthesis of various organoruthenium complexes, which have applications in catalysis and materials science .

Mechanism of Action

The mechanism of action of dichloro(pentamethylcyclopentadienyl)ruthenium dimer involves its ability to act as a catalyst in various chemical reactions. The compound’s unique structure allows it to facilitate the transfer of electrons and protons, making it effective in hydrogenation and other catalytic processes . The molecular targets and pathways involved in these reactions are primarily related to the activation and transformation of organic substrates .

Comparison with Similar Compounds

Metal Center and Oxidation State

- Ru(III) in Cp* Complex : The Cp* ligand’s strong electron-donating nature stabilizes Ru(III), enhancing its oxidative capacity compared to Ru(II) complexes like dichloro(p-cymene)ruthenium(II) dimer .

- Rhodium and Iridium Analogs : Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer (Rh-dimer) and iridium(III) dimer (Ir-dimer) share the same Cp* ligand but differ in metal centers. Rh and Ir, being heavier congeners, exhibit slower ligand exchange kinetics and higher inertness, influencing their catalytic selectivity .

Ligand Effects

- Cp* vs. p-Cymene : The Cp* ligand imposes greater steric bulk than p-cymene, limiting substrate access in catalysis but improving thermal stability. For example, dichloro(p-cymene)ruthenium(II) dimer is more effective in C–H functionalization due to its less hindered coordination site .

- Trifluoromethyl-Substituted Cp Ligands : Dichloro[tetramethyl(trifluoromethyl)cyclopentadienyl]ruthenium dimer ($[Ru2(\eta^5-C5Me4CF3)2Cl2(\mu-Cl)_2]$) features electron-withdrawing CF₃ groups, reducing electron density at Ru and altering reactivity compared to the Cp* analog .

Research Advancements

- Materials Science : Ru(Cpmes)₂, a related Cp-derived complex, serves as an n-dopant in perovskite solar cells, achieving 17–18% efficiency, highlighting the ligand’s versatility in electronics .

- Structural Modifications : Substituting Cp* with urea-functionalized cyclopentadienyl ligands (e.g., in Rh complexes) introduces hydrogen-bonding motifs, enabling supramolecular catalysis .

Biological Activity

Dichloro(pentamethylcyclopentadienyl)ruthenium dimer, commonly abbreviated as [Cp*RuCl₂]₂, is a notable compound in organometallic chemistry with emerging biological applications. This article explores its biological activity, particularly focusing on its antioxidant properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its dimeric structure, where two ruthenium centers are bridged by dichloro ligands. It exhibits two isomeric forms differing in the Ru-Ru bond length: one with a shorter bond (2.93 Å) and another with a longer bond (3.75 Å), which influences its magnetic properties and reactivity . The compound's unique properties stem from its pentamethylcyclopentadienyl (Cp*) ligand, which enhances its stability and solubility in biological systems.

Antioxidant Activity

Research has demonstrated that ruthenium complexes, including [Cp*RuCl₂]₂, possess significant antioxidant activity . A study highlighted that these complexes can reduce reactive oxygen species (ROS) levels and oxidative DNA damage in various cell types . Specifically, at low concentrations (50 µM), they increased cell viability under oxidative stress induced by hydrogen peroxide (H₂O₂), suggesting a protective role against oxidative damage.

Key Findings on Antioxidant Mechanism:

- Reduction of ROS : The complexes effectively scavenge free radicals and restore superoxide dismutase (SOD) activity diminished by oxidative stress .

- Gene Expression Modulation : They activate genes involved in antioxidant defenses, such as gst-4 and sod-3, regulated by transcription factors SKN-1 and DAF-16 .

Anticancer Potential

The anticancer properties of [Cp*RuCl₂]₂ have been explored through various studies focusing on its cytotoxicity against cancer cell lines. The compound has shown promising results in both in vitro and in vivo settings.

In Vitro Studies:

- Cell Viability : Studies indicate that [Cp*RuCl₂]₂ exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

- Mechanisms of Action : The compound induces apoptosis through the generation of ROS and subsequent activation of cellular stress pathways. It has been observed to disrupt cellular redox balance, leading to cancer cell death .

In Vivo Studies:

- Xenograft Models : In animal models, [Cp*RuCl₂]₂ has been evaluated for its efficacy against tumor growth. Results indicate a significant reduction in tumor size when administered alongside light exposure, enhancing its photodynamic therapy potential .

Case Studies and Clinical Implications

Recent studies have begun to investigate the clinical implications of ruthenium-based compounds as potential anticancer agents:

- Ruthenium Complexes in Photodynamic Therapy : Research has shown that combining [Cp*RuCl₂]₂ with light can enhance its cytotoxic effects through photodynamic mechanisms, making it a candidate for novel cancer treatments .

- Combination Therapies : The ability of ruthenium complexes to enhance the efficacy of existing chemotherapeutic agents is being explored. For instance, combining [Cp*RuCl₂]₂ with platinum-based drugs has shown synergistic effects against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.